Lathosterol (5α-cholest-7-en-3β-ol) is a 27-carbon sterol intermediate that functions as the direct precursor to 7-dehydrocholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis. In clinical lipidomics and analytical chemistry, it is highly valued as a definitive quantitative biomarker for whole-body de novo cholesterol synthesis [1]. Due to its specific position in the metabolic cascade, high-purity lathosterol is heavily procured as an essential analytical standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows [2]. Its primary industrial and scientific utility lies in calibrating diagnostic assays that differentiate hepatic cholesterol production from intestinal dietary absorption, making it an indispensable reference material for cardiovascular risk profiling, statin efficacy evaluation, and the diagnosis of inborn errors of sterol metabolism .
Substituting lathosterol with generic sterol mixtures, total cholesterol, or closely related intermediates like desmosterol fundamentally compromises analytical integrity. While desmosterol and lathosterol both indicate cholesterol synthesis, they track entirely different enzymatic routes—the Bloch and Kandutsch-Russell pathways, respectively—meaning they cannot be used interchangeably to pinpoint specific enzymatic blockages such as SC5D deficiency[1]. Furthermore, in mass spectrometry workflows, lathosterol and cholesterol share identical molecular weights (386.65 g/mol) and exhibit severe co-elution risks, especially given that physiological cholesterol levels can exceed lathosterol concentrations by a factor of 1000 [2]. Attempting to calibrate an LC-MS/MS or GC-MS system without a highly pure, compound-specific lathosterol standard prevents the establishment of baseline chromatographic resolution, leading to signal camouflage and catastrophic quantification errors in clinical diagnostic panels [2].
In clinical lipidomics, distinguishing trace synthesis biomarkers from bulk lipids is a primary analytical hurdle. Lathosterol and cholesterol share the same molecular weight (386.65 g/mol) and exhibit a physiological concentration ratio exceeding 1:1000 in human plasma, creating severe co-elution risks [1]. When utilizing high-purity lathosterol standards during method development on sub-2µm UHPLC columns, laboratories can validate a baseline chromatographic resolution (Rs) of 1.6 between lathosterol and cholesterol [2]. Without a highly pure, specific lathosterol reference, the massive cholesterol peak camouflages the lathosterol signal, preventing accurate calibration of the lower limit of quantitation (LLOQ), which must be driven down to 0.1 µg/mL for clinical utility [1].
| Evidence Dimension | Chromatographic Resolution (Rs) and Plasma Ratio |
| Target Compound Data | Lathosterol standard (LLOQ 0.1 µg/mL) |
| Comparator Or Baseline | Cholesterol (Plasma ratio >1000:1 relative to lathosterol) |
| Quantified Difference | Validated Rs of 1.6 required to prevent trace signal camouflage |
| Conditions | UHPLC-MS/MS in positive APCI or MRM mode |
Procuring high-purity lathosterol is essential to establish baseline separation from cholesterol, ensuring accurate calibration for trace-level clinical diagnostics.
Generic sterol standards cannot be used to map specific branches of endogenous cholesterol synthesis. Lathosterol specifically quantifies flux through the Kandutsch-Russell pathway, whereas its structural analog desmosterol tracks the parallel Bloch pathway [1]. Clinical studies demonstrate that the lathosterol-to-cholesterol ratio provides a highly specific, quantitative index of whole-body cholesterol synthesis that inversely correlates with intestinal absorption markers like campesterol[2]. Utilizing exact lathosterol standards allows diagnostic developers to accurately calculate this ratio, distinguishing 'high-synthesis' from 'high-absorption' metabolic phenotypes with a precision that total cholesterol or generic sterol assays cannot achieve [1].
| Evidence Dimension | Biosynthetic Pathway Specificity |
| Target Compound Data | Lathosterol (Strict Kandutsch-Russell pathway marker) |
| Comparator Or Baseline | Desmosterol (Bloch pathway) / Campesterol (Dietary Absorption) |
| Quantified Difference | Strict tracking of distinct enzymatic fluxes (SC5D vs. DHCR24) |
| Conditions | Clinical lipidomic profiling of metabolic disorders |
Buyers developing advanced cardiovascular or metabolic risk panels must procure lathosterol to specifically isolate and quantify endogenous hepatic synthesis rates.
In the study of rare sterol synthesis disorders such as lathosterolosis, lathosterol serves as the primary diagnostic metabolite. Fibroblasts from patients with lathosterol 5-desaturase (SC5D) deficiency accumulate massive amounts of lathosterol when cultured in cholesterol-depleted media [1]. Quantitative GC-MS analysis reveals that lathosterol accounts for approximately 35.0 ± 1.3% of total sterols in mutant fibroblasts, compared to a baseline of just 6.9 ± 0.8% in healthy control cells [1]. Procuring an authentic lathosterol reference standard is strictly required to calibrate the mass spectrometer for this exact retention time and fragmentation pattern, enabling the reliable identification of this pathological accumulation during in vitro drug rescue or diagnostic screening [2].
| Evidence Dimension | Cellular Sterol Accumulation |
| Target Compound Data | Lathosterol fraction in SC5D mutant cells (35.0 ± 1.3%) |
| Comparator Or Baseline | Lathosterol fraction in wild-type controls (6.9 ± 0.8%) |
| Quantified Difference | ~5-fold pathological accumulation |
| Conditions | Fibroblast cell culture in cholesterol-deficient medium (GC-MS analysis) |
Research laboratories and diagnostic centers rely on exact lathosterol standards to validate assays for SC5D enzyme deficiency and evaluate the efficacy of experimental interventions.
High-purity lathosterol is procured as a primary calibration standard for multiplexed mass spectrometry assays designed to evaluate cardiovascular risk. By quantifying the lathosterol-to-cholesterol ratio, clinical laboratories can accurately determine a patient's endogenous cholesterol synthesis rate, differentiating it from dietary absorption markers like campesterol [1].
In pharmaceutical development, lathosterol serves as a critical biomarker to evaluate the in vivo efficacy of statins and other cholesterol-lowering drugs. Tracking lathosterol levels allows researchers to confirm target engagement and monitor the suppression of the Kandutsch-Russell biosynthetic pathway during preclinical and clinical trials [2].
Lathosterol is essential for standardizing cellular assays focused on inborn errors of metabolism, such as lathosterolosis (SC5D deficiency) and Smith-Lemli-Opitz syndrome. It is used as a reference material to quantify pathological sterol accumulation in patient-derived fibroblasts cultured in cholesterol-depleted media, enabling phenotypic screening and gene therapy validation[3].